molecular formula C12H14N2O4 B8463887 (4-Hydroxypiperidin-1-yl)(3-nitrophenyl)methanone

(4-Hydroxypiperidin-1-yl)(3-nitrophenyl)methanone

Cat. No. B8463887
M. Wt: 250.25 g/mol
InChI Key: OPLDWUQQNWDGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Hydroxypiperidin-1-yl)(3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C12H14N2O4 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Hydroxypiperidin-1-yl)(3-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Hydroxypiperidin-1-yl)(3-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Hydroxypiperidin-1-yl)(3-nitrophenyl)methanone

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

(4-hydroxypiperidin-1-yl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C12H14N2O4/c15-11-4-6-13(7-5-11)12(16)9-2-1-3-10(8-9)14(17)18/h1-3,8,11,15H,4-7H2

InChI Key

OPLDWUQQNWDGEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 3-nitrobenzoyl chloride (10.0 g, 53.9 mmol) in DCM (10 ml) was added piperidin-4-one hydrochloride (10.96 g, 81.0 mmol) and triethylamine (22.53 ml, 162.0 mmol). The reaction mixture was stirred at room temperature for 30 min and evaporated to dryness. The crude material was treated with diethyl ether, solid obtained was filtered and dried under vacuum to give the title compound (9.0 gm).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.96 g
Type
reactant
Reaction Step One
Quantity
22.53 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(3-nitrobenzoyl)piperidin-4-one (1.5 g, 6.04 mmol) in THF: Methanol (20 mL, 1:1), was added sodium borohydride (0.229 g, 6.04 mmol) at room temp. Reaction mixture was stirred at room temperature for 30 min. and diluted with water (20.0 ml), extracted with ethyl acetate (3×30.0 ml). Combined organic layer was dried over sodium sulphate and the solvents were removed under vacuum to obtain the title compound. (1 gm).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.229 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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